2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine
Description
Early PyBOX Ligands (1989–2000)
- Nishiyama’s Rhodium Complexes : The first PyBOX ligands, such as isopropyl-PYBOX, were developed for asymmetric hydrosilylation of ketones, achieving >99% enantiomeric excess (ee).
- Copper-Catalyzed Reactions : Phenyl-PYBOX derivatives enabled enantioselective alkyne additions to imines, demonstrating versatility in transition-metal catalysis.
Evolution to Bulky Substituents (2000–Present)
- Geminal Diphenyl Substitution : The introduction of diphenyl groups at C4 and C5 (as in the target compound) addressed limitations in earlier PyBOX ligands, such as moderate reaction rates and selectivity. These modifications enhanced steric control and electronic modulation, enabling applications in challenging transformations like:
Recent Advances (2010s–Present)
- Catalyst Design : The compound’s rigid tridentate structure has been exploited in iridium complexes for diolefin coordination and in indium complexes for allylation reactions.
- Synthetic Applications : Demonstrated utility in one-pot three-component syntheses (e.g., propargylamines) and Friedel-Crafts alkylations of electron-rich aromatics.
Properties
IUPAC Name |
(4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDLHVQRYQCDL-FYZVQMPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474352 | |
| Record name | (4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497172-36-8 | |
| Record name | (4R,5S)-2-[6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine typically involves the reaction of 2,6-dibromopyridine with (4R,5S)-4,5-diphenyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Enantioselective Nitrone Cycloadditions
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Reaction type : [3+2] cycloaddition between nitrones and α,β-unsaturated 2-acyl imidazoles.
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Catalyst system : Cerium(IV) triflate complex with the ligand .
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Performance :
Substrate ee (%) Yield (%) Conditions α,β-Unsaturated imidazoles 90–95 80–85 CH₂Cl₂, −40°C, 24h The ligand’s chiral environment directs facial selectivity, producing isoxazolidines with high enantiomeric excess .
Copper-Catalyzed Asymmetric Allylic Alkylation
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Substrates : Allylic halides and organozinc reagents.
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Mechanism :
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Coordination of Cu(I) to the ligand’s nitrogen atoms.
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Oxidative addition of allylic halide to form a π-allyl Cu(III) intermediate.
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Nucleophilic attack by the organozinc reagent with stereochemical control.
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Mechanistic Insights
The ligand’s efficacy arises from:
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Chiral pocket : Diphenyl groups on oxazoline rings create a steric environment that discriminates between prochiral faces of substrates.
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Metal coordination : Pyridine and oxazoline nitrogens chelate metals, stabilizing transition states while maintaining rigidity .
Comparative Performance in Catalytic Systems
| Reaction Type | Metal Center | Turnover Frequency (h⁻¹) | Selectivity (ee %) | Reference |
|---|---|---|---|---|
| Cycloaddition | Ce(IV) | 12–15 | 90–95 | |
| Allylic Alkylation | Cu(I) | 8–10 | 85–92 |
Limitations and Optimization Strategies
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Solvent sensitivity : Reactions require anhydrous CH₂Cl₂ or toluene to prevent ligand hydrolysis.
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Temperature dependence : Lower temperatures (−40°C to 0°C) improve enantioselectivity but reduce reaction rates .
This ligand’s versatility in asymmetric catalysis underscores its importance in synthesizing enantiopure pharmaceuticals and fine chemicals. Continued research focuses on expanding its application to C–H activation and photoredox catalysis .
Scientific Research Applications
Ligand in Asymmetric Synthesis
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine serves as a chiral ligand in various catalytic processes. Its effectiveness has been demonstrated in several reactions:
These applications highlight the compound's versatility in facilitating enantioselective transformations.
Synthesis of N-Alkylated Compounds
The compound is utilized in the synthesis of N-alkylated 4-pyridones through Cu-catalyzed methods. This application underscores its role in generating complex molecular architectures that are valuable in medicinal chemistry .
Case Study 1: Enantioselective Synthesis
In a study focused on the enantioselective synthesis of complex organic molecules, researchers employed this compound as a ligand. The results indicated high enantioselectivity and yield, demonstrating its potential for industrial applications in drug development .
Case Study 2: Catalytic Performance
A comparative study evaluated the catalytic performance of various ligands in asymmetric synthesis reactions. The findings revealed that the use of this compound significantly enhanced reaction rates and selectivity compared to traditional ligands .
Mechanism of Action
The mechanism by which 2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The oxazoline rings provide a chiral environment, allowing for high enantioselectivity in the reactions .
Comparison with Similar Compounds
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S)-4-benzyl-2-oxazolinyl]pyridine
Comparison: Compared to these similar compounds, 2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine offers higher enantioselectivity and stability in catalytic applications. Its unique structure, with two oxazoline rings and a central pyridine ring, provides a more rigid and defined chiral environment, enhancing its performance in asymmetric synthesis .
Biological Activity
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C35H27N3O2
- Molecular Weight : 521.61 g/mol
- CAS Number : 497172-36-8
- Density : 1.23 g/cm³ (predicted)
- Melting Point : 201 °C (solvent: ethyl acetate)
Structural Representation
The compound features a pyridine ring substituted with two oxazoline moieties, which contribute to its biological activity. The stereochemistry is defined by the (4R,5S) configuration of the oxazoline units.
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antioxidant Properties : The compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Studies
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Research
In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Bioavailability : Moderate oral bioavailability due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Half-life : Estimated half-life around 6 hours.
Q & A
Basic Questions
Q. What are the key structural features of 2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine confirmed by X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction studies reveal that the molecule adopts a planar pyridine core flanked by two oxazoline rings. Key parameters include a mean σ(C–C) bond length of 0.004 Å and dihedral angles between the pyridine and oxazoline-phenyl groups ranging from 30.56° to 84.57°, influencing steric and electronic properties . The crystallographic refinement using SHELXL (R factor = 0.034) confirms the (4R,5S) stereochemistry, critical for asymmetric catalysis .
Q. What is the standard synthetic route for preparing enantiomerically pure this compound?
- Methodological Answer : The ligand is synthesized via a multistep procedure involving condensation of chiral β-amino alcohols with 2,6-pyridinedicarbonyl dichloride. Key steps include:
Preparation of (4R,5S)-4,5-diphenyl-2-oxazoline precursors using L-proline-derived catalysts.
Coupling with pyridine-2,6-dicarbonyl chloride under inert conditions (e.g., N₂ atmosphere).
Enantiomeric purity (>98% ee) is verified by chiral HPLC and matched with X-ray data .
Advanced Research Questions
Q. How does the stereochemical configuration at the oxazoline rings influence the ligand's performance in asymmetric catalysis?
- Methodological Answer : The (4R,5S) configuration creates a chiral pocket that dictates enantioselectivity in transition-metal complexes. For example, in Ni-catalyzed Negishi cross-couplings, the ligand's phenyl groups adopt a dihedral angle of 72.85°, which sterically directs alkylzinc reagents to approach the metal center with >90% enantiomeric excess (ee). Computational modeling (DFT) combined with X-ray data shows that deviations in stereochemistry reduce ee by 40–60% due to mismatched steric interactions .
Q. What methodological challenges arise when resolving crystallographic disorder in the pyridine backbone, and how can they be addressed?
- Methodological Answer : Disorder in the pyridine ring or oxazoline substituents can lead to ambiguous electron density maps. Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data-to-parameter ratios (>7:1).
- SHELXL refinement : Apply restraints (e.g., DELU, SIMU) to maintain chemically reasonable geometries. For severe cases, split the model into discrete disorder components and refine occupancy factors .
Example: A study resolved pyridine backbone disorder by refining two conformers with 60:40 occupancy, achieving R₁ = 0.029 .
Q. How do solvent polarity and temperature affect the ligand's coordination geometry in transition-metal complexes?
- Methodological Answer : Polar solvents (e.g., DMF) stabilize κ²-N,O coordination modes, while nonpolar solvents (e.g., toluene) favor κ³-N,N,O binding. Variable-temperature NMR (VT-NMR, 298–373 K) and X-ray data show that:
- At 298 K in DMF, Pd(II) complexes exhibit a distorted square-planar geometry (N–Pd–N angle = 92.5°).
- At 373 K in toluene, the geometry shifts to trigonal bipyramidal (N–Pd–N angle = 112.7°) due to solvent-assisted ligand rearrangement.
These changes impact catalytic turnover frequencies by 2–3 orders of magnitude .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
